2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride
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Overview
Description
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, an oxazole ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The purification process often involves recrystallization or chromatography techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminoazetidin-1-yl)pyrimidine-5-carboxylic acid dihydrochloride
- Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate dihydrochloride
Uniqueness
2-(3-Aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid dihydrochloride is unique due to the presence of both azetidine and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11Cl2N3O3 |
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Molecular Weight |
256.08 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1,3-oxazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-4-2-10(3-4)7-9-1-5(13-7)6(11)12;;/h1,4H,2-3,8H2,(H,11,12);2*1H |
InChI Key |
OQLKNUDWGODAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(O2)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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